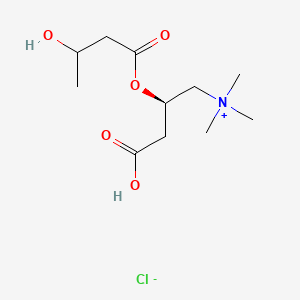

3-Hydroxybutyrylcarnitine Chloride

Description

3-Hydroxybutyrylcarnitine Chloride (C11H22ClNO5, MW: 283.75 g/mol) is a medium-chain acylcarnitine involved in fatty acid (FA) metabolism. It serves as a transport molecule for hydroxybutyryl-CoA across mitochondrial membranes, facilitating β-oxidation. This compound is critical in energy production, particularly during ketogenic states or prolonged exercise . It is commercially available as a high-purity (>95%) analytical standard (e.g., CATO Standard C3D-5802) for research in metabolic disorders, such as thyroid dysfunction .

Properties

Molecular Formula |

C11H22ClNO5 |

|---|---|

Molecular Weight |

283.75 g/mol |

IUPAC Name |

[(2R)-3-carboxy-2-(3-hydroxybutanoyloxy)propyl]-trimethylazanium;chloride |

InChI |

InChI=1S/C11H21NO5.ClH/c1-8(13)5-11(16)17-9(6-10(14)15)7-12(2,3)4;/h8-9,13H,5-7H2,1-4H3;1H/t8?,9-;/m1./s1 |

InChI Key |

NMSATEWHAHPQCO-ICLMXVQUSA-N |

Isomeric SMILES |

CC(CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C)O.[Cl-] |

Canonical SMILES |

CC(CC(=O)OC(CC(=O)O)C[N+](C)(C)C)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Enzymatic and Fermentative Stereoselective Synthesis of Hydroxybutyrate Intermediates

One of the key steps in preparing 3-hydroxybutyrylcarnitine chloride involves obtaining optically active 3(R)-hydroxybutyrate intermediates. According to US Patent US4710468A, stereoselective preparation of 3(R)-hydroxybutyrate esters can be achieved by fermentative enzymatic reduction of γ-substituted acetoacetic acid esters or amides. This process uses microbial enzymes to reduce the β-keto group selectively, preserving the chiral center and yielding the desired stereoisomer necessary for subsequent coupling to carnitine.

The patent describes a process where 4-chloro-3(R)-hydroxybutyrate esters are converted to 4-iodo or 4-bromo derivatives via halide displacement with sodium iodide or bromide in solvents such as 2-butanone or acetone. These halohydrin intermediates then react with trimethylamine to form the quaternary ammonium compounds, which can be converted into L-carnitine or related esters.

Chemical Esterification of Carnitine with Hydroxybutyric Acid Derivatives

A direct chemical synthesis method involves the reaction of hydroxybutyric acid or its acid chloride with L-carnitine chloride under controlled conditions. An example from the literature describes the synthesis of butyryl-L-carnitine by reacting butyric acid and butyryl chloride with L-carnitine chloride at elevated temperatures (around 80°C) under nitrogen atmosphere. After reaction completion, purification is achieved by solvent removal, recrystallization from isopropyl alcohol and acetone/ethyl ether mixtures, followed by vacuum drying. This method can be adapted for this compound by using 3-hydroxybutyryl chloride or equivalent activated derivatives.

Biochemical Pathways and Enzymatic Activation Relevant to Preparation

Activation of 3-Hydroxybutyrate to Coenzyme A Derivatives

In biological systems, 3-hydroxybutyrate (3-HB) is activated to 3-hydroxybutyryl-CoA (3-HB-CoA) by acyl-CoA synthetases. This activation is a prerequisite for coupling with carnitine to form 3-hydroxybutyrylcarnitine. Studies have demonstrated that both D- and L-stereoisomers of 3-HB can be converted to their CoA esters in tissues such as muscle and liver, although with differing efficiencies.

Coupling of 3-Hydroxybutyryl-CoA with Carnitine

The transfer of the 3-hydroxybutyryl group from CoA to carnitine is catalyzed by carnitine acyltransferases (CAT). Experimental evidence shows that purified CAT enzymes can convert 3-HB-CoA to 3-hydroxybutyrylcarnitine, albeit with varying efficiencies depending on stereochemistry and tissue source.

Summary of Preparation Routes and Key Parameters

Research Results and Analytical Data

- The enzymatic process yields optically pure 3(R)-hydroxybutyrate intermediates crucial for biological activity and further synthesis.

- Chemical synthesis methods provide crystalline this compound with high purity after recrystallization steps.

- In vitro studies confirm the enzymatic conversion of D-3-HB to 3-hydroxybutyrylcarnitine via acyl-CoA synthetase and carnitine acyltransferase, supporting the biological relevance of this compound.

- Analytical techniques such as high-performance liquid chromatography and mass spectrometry have been used to characterize the stereoisomers and confirm the presence of 3-hydroxybutyrylcarnitine in tissues.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybutyrylcarnitine Chloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The ester linkage can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions

Major Products Formed

Oxidation: Formation of 3-ketobutyrylcarnitine.

Reduction: Regeneration of 3-Hydroxybutyrylcarnitine.

Substitution: Formation of various substituted carnitine derivatives

Scientific Research Applications

3-Hydroxybutyrylcarnitine Chloride is widely used in scientific research, including:

Chemistry: As a reference standard in mass spectrometry and chromatography.

Biology: Studying metabolic pathways and enzyme deficiencies.

Medicine: Investigating metabolic disorders and mitochondrial diseases.

Industry: Used in the development of diagnostic assays and therapeutic agents .

Mechanism of Action

The mechanism of action of 3-Hydroxybutyrylcarnitine Chloride involves its role in fatty acid metabolism. It acts as an intermediate in the β-oxidation pathway, facilitating the transport of fatty acids into the mitochondria for energy production. The compound interacts with enzymes such as carnitine palmitoyltransferase and acyl-CoA dehydrogenase, playing a crucial role in maintaining energy homeostasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Acylcarnitines

Chain Length and Functional Group Variations

Acylcarnitines vary in acyl chain length, hydroxylation, and branching, which influence their solubility, metabolic pathways, and biological roles.

Table 1: Key Structural and Functional Comparisons

Metabolic Pathways and Disease Associations

This compound :

- Exercise Physiology : Levels increase post-exercise, reflecting enhanced FA oxidation and ketone body synthesis .

- Food Science : Reduced in processed milk, indicating thermal degradation of FA metabolites .

- Thyroid Disorders : Elevated in hypothyroidism, serving as a biomarker for impaired lipid metabolism .

Comparators :

Notes on Discrepancies and Limitations

- Molecular Formula Variability: lists two entries for this compound with conflicting formulas (C11H22ClNO4 vs. C11H22ClNO5). The majority of sources (e.g., ) confirm C11H22ClNO5, suggesting a typographical error in .

- Commercial Availability : While this compound is marketed by CATO and Chinese suppliers, analogs like Lauroylcarnitine are discontinued by some vendors (e.g., CymitQuimica) .

Q & A

Q. What ethical guidelines apply to using this compound in human research?

- Compliance : Ensure studies comply with institutional review board (IRB) protocols. Use only research-grade compounds (not FDA-approved) and prohibit human/animal administration per regulatory guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.